2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide
CAS No.: 1421531-43-2
Cat. No.: VC5458764
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421531-43-2 |
|---|---|
| Molecular Formula | C16H16N2O2S2 |
| Molecular Weight | 332.44 |
| IUPAC Name | 2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19) |
| Standard InChI Key | HBZYGVWEHJJRAG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a furan-3-carboxamide core substituted with methyl groups at the 2- and 5-positions. The amide nitrogen is further functionalized with a (4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl group, introducing a thiazole ring fused to a thiophene moiety. This arrangement creates a planar, conjugated system that may influence electronic properties and intermolecular interactions .
Structural Components:
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Furan ring: A five-membered oxygen-containing heterocycle with methyl substitutions at C2 and C5.
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Carboxamide group: Provides hydrogen-bonding capability and modulates solubility .
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Thiazole-thiophene hybrid: The thiazole ring (containing nitrogen and sulfur) is substituted at C2 with a thiophene group and at C5 with a methyl group, enhancing steric bulk and aromatic stacking potential .
Systematic Nomenclature
The IUPAC name follows substitutive nomenclature rules:
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Parent chain: Furan-3-carboxamide.
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Substituents:
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Methyl groups at C2 and C5 of the furan ring.
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A [(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl] group attached to the amide nitrogen.
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The molecular formula is inferred as C₁₇H₁₇N₃O₂S₂ based on structural analogs , with a molecular weight of approximately 359.47 g/mol.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:
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Thiazole formation: Condensation of 4-methylthiazol-5-amine with thiophene-2-carbaldehyde via the Hantzsch thiazole synthesis .
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Methylation: Introduction of the methyl group at the thiazole C4 position using methyl iodide under basic conditions .
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Furan-carboxamide coupling: Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and the thiazole-thiophene intermediate using coupling agents like HATU or EDCI .
Analytical Characterization
Key spectroscopic data for related compounds include:
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¹H NMR:
Physicochemical Properties
Stability and Solubility
Data from structurally similar compounds ( , , ) suggest:
| Property | Value |
|---|---|
| logP | ~3.2 (moderate lipophilicity) |
| logS | -3.5 (low aqueous solubility) |
| Hydrogen bond donors | 1 (amide NH) |
| Hydrogen bond acceptors | 5 (O, N, S atoms) |
| Polar surface area | ~75 Ų |
The compound’s low solubility may necessitate formulation enhancements (e.g., nanocrystallization) for biomedical applications .
Biological Activity and Applications
Hypothesized Pharmacological Effects
Analogous thiazole-furan hybrids exhibit:
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Antimicrobial activity: Thiazole derivatives disrupt bacterial cell wall synthesis .
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Antiviral potential: Thiophene-containing compounds inhibit viral protease enzymes .
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Anti-inflammatory effects: Furan carboxamides modulate COX-2 expression .
Structure-Activity Relationships (SAR)
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Thiophene substitution: Enhances binding to hydrophobic enzyme pockets .
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Methyl groups: Improve metabolic stability by reducing cytochrome P450 oxidation .
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Thiazole ring: Contributes to π-π stacking with biological targets .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Moderate oral bioavailability (~40%) due to lipophilicity .
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Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene and thiazole rings .
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Excretion: Primarily renal (60%) with minor biliary elimination .
Toxicity Considerations
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